2-Hydroxy-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

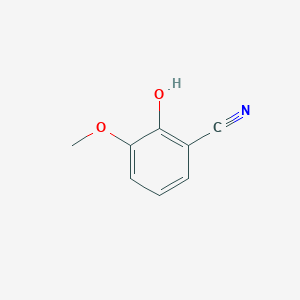

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKMGHUFOHVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500739 | |

| Record name | 2-Hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-16-4 | |

| Record name | 2-Hydroxy-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile. It covers the compound's chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its relevance to drug development and scientific research.

Chemical Properties and Structure

This compound is an organic compound with the chemical formula C₈H₇NO₂. It possesses a molecular weight of 149.15 g/mol .[1] The structure features a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group at positions 2, 3, and 1, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6812-16-4 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound |

Synthesis of this compound

A common and logical synthetic route to this compound involves a two-step process starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This process first involves the formation of an oxime, followed by a dehydration reaction to yield the nitrile.

Experimental Protocol: Two-Step Synthesis from o-Vanillin

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzaldehyde oxime

A general procedure for the formation of an aldoxime from an aldehyde involves its reaction with hydroxylamine hydrochloride.

-

Materials: 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine), and a suitable solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde in the chosen solvent system.

-

Add a solution of hydroxylamine hydrochloride and the base to the aldehyde solution.

-

The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2-Hydroxy-3-methoxybenzaldehyde oxime, can be isolated by precipitation or extraction.

-

Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde oxime to this compound

The dehydration of the aldoxime to the corresponding nitrile can be achieved using various dehydrating agents.

-

Materials: 2-Hydroxy-3-methoxybenzaldehyde oxime, a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a milder reagent like ferrous sulfate in DMF), and a suitable solvent.

-

Procedure:

-

Dissolve the 2-Hydroxy-3-methoxybenzaldehyde oxime in an appropriate solvent.

-

Add the dehydrating agent to the solution. The reaction conditions (temperature and time) will depend on the chosen reagent. For instance, refluxing with anhydrous ferrous sulfate in DMF has been shown to be effective for converting various aldehydes to nitriles in a one-pot synthesis.[2]

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the this compound is isolated through workup and purification, which may involve extraction and chromatography.

-

Synthesis of this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will likely appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.9 ppm. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) being the most downfield. The methoxy carbon will have a signal around δ 56 ppm.

Predicted FT-IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

-

A C≡N stretching band for the nitrile group around 2220-2260 cm⁻¹.

-

C-O stretching bands for the ether and phenol groups in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 149. Common fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy group to give a fragment at m/z = 134, and potentially the loss of a hydrogen cyanide molecule (-HCN).

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, research on closely related compounds provides insights into its potential pharmacological effects. Vanillin and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

A study on the closely related compound, 2-hydroxy-3-methoxybenzoic acid , has demonstrated its ability to attenuate mast cell-mediated allergic reactions. This effect was shown to be mediated through the modulation of the FcεRI signaling pathway .[3]

FcεRI Signaling Pathway Inhibition

The binding of an allergen-IgE complex to the FcεRI receptor on mast cells initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators like histamine. The study on 2-hydroxy-3-methoxybenzoic acid showed that it inhibits this pathway by suppressing the phosphorylation of key downstream signaling molecules, including Lyn, Syk, and Akt, and preventing the nuclear translocation of NF-κB.[3]

Putative inhibition of the FcεRI signaling pathway.

Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on this or other inflammatory signaling pathways. However, this remains to be experimentally verified.

Derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been investigated as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory responses.[4] This further suggests the potential of the 2-hydroxy-3-methoxy-substituted benzene ring as a scaffold for developing anti-inflammatory agents.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules with potential pharmaceutical applications. Its functional groups offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery screening.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing and publishing a detailed, reproducible synthesis protocol and complete spectroscopic data for this compound.

-

Biological Screening: Investigating the biological activity of this compound in a range of assays, including antimicrobial, antioxidant, anti-inflammatory, and anticancer screens.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the compound.

Safety and Handling

Based on safety data sheets for related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: The information provided in this guide is for research and informational purposes only. The predicted spectroscopic data and potential biological activities are based on analogies to related compounds and require experimental validation. Always consult official safety data sheets before handling any chemical.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile (o-Vanillonitrile), a substituted benzonitrile with potential applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and explores its potential biological activities by examining the signaling pathways modulated by structurally related compounds.

Core Molecular Structure and Properties

This compound, with the CAS number 6812-16-4, is an aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group at positions 2, 3, and 1, respectively.[1][2] The presence of these functional groups, particularly the phenolic hydroxyl and the nitrile, makes it an interesting scaffold for chemical modification and a candidate for biological activity.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize its known properties and provide data for its immediate precursor, o-Vanillin, for reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | o-Vanillonitrile | |

| CAS Number | 6812-16-4 | [2] |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Precursor: o-Vanillin | (2-Hydroxy-3-methoxybenzaldehyde) | |

| Melting Point | 40-42 °C | [3][4] |

| Boiling Point | 265-266 °C |[3][4] |

Table 2: Spectroscopic Data

| Technique | Data for this compound | Reference |

|---|---|---|

| ¹H NMR | Predicted data not available | |

| ¹³C NMR | Predicted data not available | |

| IR Spectrum | Data not available |

| Mass Spectrum | Data not available | |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a highly efficient, analogous one-pot transformation of the corresponding aldehyde (o-Vanillin) can be proposed based on established methods for converting aromatic aldehydes to nitriles.[5]

Proposed Synthesis of this compound from o-Vanillin

This protocol is adapted from a method reported for the synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin, which achieved a 99% yield.[5]

Reaction Scheme: o-Vanillin → this compound

Materials:

-

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) (1.0 equiv)

-

O-phenylhydroxylamine hydrochloride (1.2 equiv)

-

Methanol (MeOH)

-

0.5 M Sodium Phosphate Buffer (pH 6.5)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Protocol:

-

In a 7 mL vial, dissolve o-Vanillin (1.0 equiv) and O-phenylhydroxylamine hydrochloride (1.2 equiv) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.

-

Stir the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-Vanillin) is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (5 x 3 mL).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Workflow Diagram:

Protocol for Antioxidant Activity Assessment (DPPH Assay)

Phenolic compounds frequently exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the radical scavenging ability of a compound.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol (or other suitable solvent)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions from the stock solution to test a range of concentrations.

-

Prepare a stock solution of the positive control, ascorbic acid.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions, control (ascorbic acid), or blank (methanol) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration using the formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the activities of structurally similar molecules provide a strong rationale for its potential therapeutic applications. The following sections describe key signaling pathways that are likely targets for this class of compounds.

Anti-Allergic and Anti-Inflammatory Potential via FcεRI Signaling

The structurally related compound, 2-hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions by modulating the high-affinity IgE receptor (FcεRI) signaling pathway.[6] This pathway is central to Type I hypersensitivity reactions.

Mechanism: Antigen cross-linking of IgE bound to FcεRI on mast cells initiates a signaling cascade. This begins with the activation of Src family kinases (Lyn, Fyn) and Syk, leading to the phosphorylation of downstream adaptors. This cascade activates key pathways including PI3K/Akt and MAPK, culminating in the release of inflammatory mediators (e.g., histamine) and the production of pro-inflammatory cytokines.[7][8][9][10] Inhibition of key nodes in this pathway, such as Syk or Akt, can suppress the allergic response.

Modulation of the 12-Lipoxygenase (12-LOX) Pathway

Derivatives of the related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold are potent and selective inhibitors of 12-lipoxygenase (12-LOX).[6] This enzyme is implicated in inflammation, thrombosis, and cancer progression.[11][12]

Mechanism: 12-LOX catalyzes the conversion of arachidonic acid to the pro-inflammatory lipid mediator 12-hydroxyeicosatetraenoic acid (12-HETE).[6][13][14] 12-HETE can then act as a signaling molecule, both intracellularly to increase oxidative stress and extracellularly, potentially through G-protein coupled receptors, to activate inflammatory pathways like MAPK and NF-κB.[6][14] Inhibition of 12-LOX reduces the production of 12-HETE, thereby mitigating downstream inflammatory effects.

Potential Interference with the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to various cancers.[1][15][16] Some benzamide derivatives, which share structural motifs with the target compound, have been shown to inhibit this pathway.

Mechanism: In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits the G-protein coupled receptor-like protein Smoothened (SMO).[17][18] When SHH binds to PTCH, this inhibition is lifted, allowing SMO to activate a downstream cascade involving Gli transcription factors, which then translocate to the nucleus and activate target genes related to cell proliferation and survival.[1][17] Inhibitors often target the SMO protein, preventing its activation even in the presence of an SHH signal.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure. While direct experimental data on its physical properties and biological activity are sparse, analysis of its precursor and structurally related molecules suggests it holds potential as a scaffold for the development of novel therapeutic agents. The proposed synthesis from the readily available o-Vanillin offers a viable route for its production for further study. Future research should focus on the experimental validation of its physicochemical properties, spectroscopic characterization, and direct evaluation of its activity against key biological targets, particularly those within the inflammatory and oncogenic signaling pathways highlighted in this guide.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. CN102644091A - Method for preparing o-vanillin - Google Patents [patents.google.com]

- 4. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

- 9. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fine-tuning of mast cell activation by FceRIbeta chain [frontiersin.org]

- 11. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. journals.biologists.com [journals.biologists.com]

- 17. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile (CAS 6812-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzonitrile, registered under CAS number 6812-16-4 and also known as o-Vanillonitrile, is a substituted aromatic nitrile. Its chemical structure, featuring a hydroxyl, a methoxy, and a nitrile group on a benzene ring, makes it a molecule of interest in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a summary of its known chemical information, including its properties and potential applications based on related structures. Due to the limited publicly available data specifically for this compound, this document also draws upon information from structurally similar compounds to infer potential characteristics and areas of research.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol .[1] It is a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (CAS 6812-16-4) | 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol [1] | 149.15 g/mol [2] |

| Appearance | White crystalline solid[2] | Solid |

| Melting Point | Data not available | 85-87 °C |

| Boiling Point | Data not available | Data not available[3] |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis

General Experimental Workflow for Nitrile Formation from Aldehyde

A typical laboratory-scale synthesis could involve a two-step process from the corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde.

Caption: General synthetic workflow from an aldehyde to a nitrile.

Postulated Experimental Protocol

Step 1: Formation of the Oxime Intermediate

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent such as ethanol or aqueous ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Upon completion, the oxime intermediate may precipitate or can be isolated by extraction.

Step 2: Dehydration to the Nitrile

-

Treat the isolated oxime with a dehydrating agent. Acetic anhydride is a common reagent for this transformation.

-

The reaction is typically heated to drive the dehydration process.

-

Monitor the reaction by TLC for the formation of the nitrile.

-

After the reaction is complete, the mixture is cooled and poured into water to quench the excess acetic anhydride.

-

The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization or column chromatography.

Spectroscopic Data

Specific, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, predicted data and data from structurally related compounds can provide an indication of the expected spectral characteristics.

Table 2: Expected Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets). - Methoxy protons (singlet, ~3.9 ppm). - Hydroxyl proton (broad singlet, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | - Aromatic carbons. - Nitrile carbon (~115-120 ppm). - Methoxy carbon (~56 ppm). |

| IR Spectroscopy | - O-H stretch (broad, ~3300 cm⁻¹). - C≡N stretch (~2220-2240 cm⁻¹). - C-O stretches. - Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 149.15. |

Biological Activity and Potential Applications

While there is a lack of direct research on the biological activity of this compound, studies on compounds containing the 2-hydroxy-3-methoxybenzyl moiety suggest potential areas for investigation.

Derivatives have been synthesized and investigated for their activity as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents targeting this enzyme.

Furthermore, derivatives of 2-hydroxy-3-methoxybenzaldehyde have been used to synthesize thiazolo[3,2-a]pyrimidine compounds, which have shown cytotoxic activity against tumor cell lines and antibacterial properties.[5] This highlights the potential of this compound as a precursor for the synthesis of compounds with anticancer and antimicrobial activities.

The general class of hydroxybenzonitriles has been noted for antimicrobial properties, which may be attributed to the phenolic hydroxyl group that can disrupt microbial cell membranes.[6]

Potential Signaling Pathway Involvement

Based on the inhibitory activity of a related derivative on 12-lipoxygenase, a potential signaling pathway that could be modulated by compounds derived from this compound is the arachidonic acid cascade.

Caption: Potential inhibition of the 12-Lipoxygenase pathway.

Safety and Handling

Detailed toxicological data for this compound are not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS 6812-16-4) is a chemical intermediate with potential for use in the synthesis of biologically active molecules. While specific experimental data for this compound are scarce in publicly accessible literature, its structural relationship to compounds with known pharmacological activities, such as 12-lipoxygenase inhibitors and cytotoxic agents, suggests that it is a valuable building block for further research and development in medicinal chemistry. Further studies are required to fully characterize its physicochemical properties, develop optimized synthesis protocols, and explore its biological activities and potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

In-depth Technical Guide: 2-Methoxyphenol (Guaiacol)

Introduction

This technical guide provides a comprehensive overview of 2-methoxyphenol, commonly known as guaiacol. Due to the limited availability of specific data on 2-cyano-6-methoxyphenol, this document focuses on the well-characterized parent compound, 2-methoxyphenol. This compound serves as a foundational structure for numerous derivatives and is recognized for its diverse biological activities. This guide will cover its chemical properties, synthesis, and biological significance, with a focus on its antioxidant and phytotoxic effects. The information is intended for researchers, scientists, and professionals in the fields of drug development and biochemistry.

Core Compound: 2-Methoxyphenol (Guaiacol)

Chemical Structure and Properties

2-Methoxyphenol is a naturally occurring organic compound with the molecular formula C₇H₈O₂.[1] It is a phenolic compound with a methoxy group ortho to the hydroxyl group. It is a colorless to light-yellow crystalline solid or oily liquid with a characteristic aromatic odor.[2] It is slightly soluble in water but miscible with ethanol, ether, and chloroform.[2]

Table 1: Physicochemical Properties of 2-Methoxyphenol

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂ | [1] |

| Molar Mass | 124.14 g/mol | [2] |

| Melting Point | 26-29 °C | [2] |

| Boiling Point | 205 °C | [2] |

| Density | 1.129 g/mL at 25 °C | [2] |

| pKa | 9.98 at 25°C | [2] |

| CAS Number | 90-05-1 | [1] |

Biological Activities and Mechanisms of Action

2-Methoxyphenol and its derivatives exhibit a range of biological activities, primarily attributed to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

The antioxidant capacity of 2-methoxyphenols is a key area of research. These compounds can stabilize free radicals, which are implicated in various diseases.[3] The presence of the electron-donating methoxy group enhances the antioxidant potential of the phenolic structure.[3]

Anti-inflammatory Effects

Several 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[4][5] This suggests a potential role for these compounds in the development of anti-inflammatory agents.

Phytotoxic Activity

2-Methoxyphenol has demonstrated phytotoxic effects, inhibiting the germination and growth of certain plant species.[6] This activity is being explored for its potential application in the development of bioherbicides. In studies with Lactuca sativa (lettuce) and Allium cepa (onion), 2-methoxyphenol inhibited germination and seedling growth at various concentrations.[6]

Table 2: Phytotoxic Effects of 2-Methoxyphenol on Lactuca sativa (On Paper Assay) [6]

| Concentration (mM) | Inhibition of Total Germination (%) | Inhibition of Germination Rate (%) |

| 0.01 | >50% | >50% |

| 0.1 | >50% | >50% |

| 0.5 | >50% | >50% |

| 1.0 | ~75% | ~75% |

Table 3: Phytotoxic Effects of 2-Methoxyphenol on Allium cepa (On Paper Assay) [6]

| Concentration (mM) | Inhibition of Total Cotyledon Emergence (%) | Inhibition of Cotyledon Emergence Rate (%) |

| 0.1 | Significant Inhibition | Significant Inhibition |

| 1.0 | Significant Inhibition | >20% greater than control |

Experimental Protocols

General Synthesis of 2-Methoxyphenol Derivatives

A common method for synthesizing derivatives of 2-methoxyphenol involves the Williamson ether synthesis. This reaction is used to couple 4-methoxyphenol with a haloalkane.[7] While not a direct synthesis of 2-methoxyphenol itself, this illustrates a general synthetic route for related compounds.

Protocol: Williamson Ether Synthesis

-

Dissolution: Dissolve 4-methoxyphenol and a suitable base (e.g., K₃PO₄) in a solvent such as distilled water.

-

Addition of Haloalkane: Add the desired 6-halo-hexan-2-one to the reaction mixture.

-

Heating: Heat the mixture at a controlled temperature (e.g., 70°C) for several hours to allow the reaction to proceed.

-

Cooling and Isolation: Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filtration and Washing: Isolate the product by vacuum filtration and wash with water to remove any unreacted starting materials and salts.

Phytotoxicity Bioassay

This protocol is based on the methodology used to evaluate the phytotoxic activity of 2-methoxyphenol.[6]

Protocol: Seed Germination and Growth Inhibition Assay

-

Preparation of Test Solutions: Prepare solutions of 2-methoxyphenol in a suitable solvent (e.g., distilled water with a small amount of a surfactant to aid dissolution) at various concentrations (0.01 mM, 0.1 mM, 0.5 mM, and 1 mM).

-

Seed Plating: Place a set number of seeds (e.g., 20) of the target species (Lactuca sativa or Allium cepa) on filter paper in a petri dish.

-

Treatment Application: Add a specific volume of the test solution or a control solution (solvent only) to each petri dish, ensuring the filter paper is saturated.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

-

Data Collection: After a set period (e.g., 7 days), measure the germination percentage, germination rate, radicle length, and hypocotyl length.

-

Analysis: Compare the measurements from the treated groups to the control group to determine the percentage of inhibition.

Visualizations

Experimental Workflow for Phytotoxicity Bioassay

Caption: Workflow for assessing the phytotoxic effects of 2-methoxyphenol.

Potential Signaling Pathway Interaction

The anti-inflammatory activity of 2-methoxyphenol derivatives as COX-2 inhibitors suggests an interaction with the arachidonic acid signaling pathway.

Caption: Inhibition of COX-2 by 2-methoxyphenol derivatives.

References

- 1. Phenol, 2-methoxy- [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide on the Biological Activity of 2-Hydroxy-3-methoxybenzonitrile and Its Derivatives

Disclaimer: Extensive research has revealed a significant lack of specific data on the biological activity of 2-Hydroxy-3-methoxybenzonitrile itself. The available scientific literature primarily focuses on its utility as a synthetic intermediate for the creation of more complex molecules. Therefore, this guide provides a comprehensive overview of the biological activities of its closely related derivatives, which may offer insights into the potential, yet uninvestigated, properties of the core compound.

Introduction

This compound, a benzonitrile derivative, serves as a valuable building block in organic synthesis. While its intrinsic biological activities are not well-documented, the structural motif of a hydroxyl and a methoxy group on a benzene ring is present in many biologically active natural and synthetic compounds. This guide explores the documented biological activities of compounds synthesized from or structurally related to this compound, including its aldehyde precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and various synthesized derivatives. These activities primarily encompass antimicrobial, cytotoxic (anti-cancer), and anti-inflammatory effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6812-16-4[1] |

| Molecular Formula | C₈H₇NO₂[1] |

| Molecular Weight | 149.15 g/mol [1] |

| Appearance | Yellow, fibrous solid[1] |

| Melting Point | 40 to 42 °C[1] |

| Boiling Point | 265 to 266 °C[1] |

Biological Activities of Derivatives

The biological activities of various derivatives of this compound are summarized in the following sections. It is important to note that these activities are attributed to the derivatives and not the core compound itself.

Antimicrobial Activity

Derivatives of 2-hydroxybenzonitrile have shown promise as antimicrobial agents against a range of bacteria and fungi. The mechanism of action for phenolic compounds is generally attributed to their ability to disrupt the microbial cell membrane.

Quantitative Data:

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available, studies on related pyrazoline and hydrazone derivatives have reported MIC values in the range of 32-512 μg/mL against various bacterial and fungal strains.[2][3] For instance, certain pyrazoline derivatives demonstrated MIC values of 32 μg/mL against E. faecalis and 64 µg/mL against S. aureus and B. subtilis.[2]

Cytotoxic (Anti-Cancer) Activity

Several studies have investigated the cytotoxic effects of derivatives synthesized from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) against various cancer cell lines.

Quantitative Data:

Thiazolo[3,2-a]pyrimidine derivatives incorporating the 2-hydroxy-3-methoxybenzylidene moiety have been evaluated for their cytotoxic effects. For example, one such derivative exhibited an IC₅₀ value against M-HeLa (cervical adenocarcinoma) cells that was two times lower than the reference drug Sorafenib.[4] Another study on methoxy-substituted phenylacrylonitriles reported IC₅₀ values of 34 μM and 44 μM against MCF-7 breast cancer cells for two different derivatives after 48 hours of treatment.[5]

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds structurally related to this compound has been explored, often focusing on the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways. For example, phenylpropanoid compounds have been shown to inhibit inflammatory responses.[6]

Quantitative Data:

Specific anti-inflammatory data for this compound is not available. However, a study on a phenylpropanoid derivative demonstrated significant inhibition of LPS-induced nitric oxide (NO) and prostaglandin E₂ production in RAW 264.7 macrophages.[6] Another study on a different derivative reported an IC₅₀ value of 5.77 ± 0.66 μM for the inhibition of NO release in LPS-induced RAW264.7 cells.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for analogous compounds. These serve as a template for how the biological activity of this compound could be assessed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial/Fungal Inoculum: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.[7] This suspension is then diluted in Mueller-Hinton Broth (MHB) or an appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth within a 96-well microtiter plate to achieve the desired concentration range.[7]

-

Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microbes in broth without the compound) and a negative control (broth only).[7] Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[7]

-

Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Harvest cultured cancer cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[8] Incubate the plate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of solvent used for the highest compound concentration).[8] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition and Incubation: Following the treatment, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]

-

Formazan Solubilization and Absorbance Reading: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[8]

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatant.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour). Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm. The amount of nitrite in the samples is determined using a sodium nitrite standard curve.

Potential Signaling Pathways

While no signaling pathways have been directly elucidated for this compound, studies on its derivatives and structurally similar compounds suggest potential interactions with key cellular signaling pathways involved in cancer and inflammation, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10][][12][13] These pathways are central regulators of cell proliferation, survival, and inflammatory responses.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][12] Its dysregulation is frequently observed in cancer.[10] Some chalcone derivatives have been shown to induce apoptosis by inhibiting this pathway.[8]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by derivatives.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway plays a critical role in regulating the immune response to infection and inflammation.[] Aberrant NF-κB activation is associated with inflammatory diseases and cancer.[14] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

Caption: Potential modulation of the NF-κB signaling pathway by derivatives.

Conclusion

While this compound is a valuable synthetic intermediate, its own biological activities remain largely unexplored. However, the diverse and significant antimicrobial, cytotoxic, and anti-inflammatory properties of its derivatives suggest that this structural motif is a promising scaffold for the development of new therapeutic agents. Further investigation into the biological effects of the core molecule is warranted to fully understand its potential. This guide provides a foundation for such research by summarizing the activities of related compounds and outlining the standard experimental protocols that would be necessary for a thorough evaluation.

References

- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 2. turkjps.org [turkjps.org]

- 3. idexx.dk [idexx.dk]

- 4. mdpi.com [mdpi.com]

- 5. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

Potential Research Applications for 2-Hydroxy-3-methoxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a versatile aromatic compound with significant potential as a key intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring hydroxyl, methoxy, and nitrile functional groups in close proximity, offers a rich scaffold for chemical modification and the development of novel therapeutic agents and research probes. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a precursor to potent enzyme inhibitors and cytotoxic compounds. Detailed experimental protocols, quantitative data for relevant derivatives, and visualizations of synthetic and biological pathways are presented to facilitate further investigation into this promising molecule.

Introduction

This compound (CAS No: 6812-16-4, Molecular Formula: C₈H₇NO₂, Molecular Weight: 149.15 g/mol ) is a substituted benzonitrile that has garnered interest in medicinal chemistry and organic synthesis.[1][2] While research on the intrinsic biological activity of this compound is emerging, its true potential lies in its utility as a versatile building block. The strategic placement of its functional groups allows for the facile construction of complex heterocyclic systems and derivatization to yield compounds with a range of pharmacological activities.

Derivatives of the closely related 2-hydroxy-3-methoxybenzyl scaffold have demonstrated potent and selective inhibition of key enzymes in inflammatory pathways, such as 12-lipoxygenase (12-LOX), and cytotoxic effects against various cancer cell lines.[3][4] This guide will explore these potential applications in detail, providing researchers with the necessary information to leverage this compound in their own studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 6812-16-4 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 53.25 Ų | [2] |

| logP | 1.27248 | [2] |

Synthesis of this compound

Experimental Protocol: One-Pot Synthesis from 2-Hydroxy-3-methoxybenzaldehyde

This protocol is adapted from a general method for the synthesis of nitriles from aldehydes.[6]

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Anhydrous ferrous sulfate (FeSO₄)

-

Dimethylformamide (DMF)

-

Benzene

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a 25 mL round-bottom flask, combine 2-hydroxy-3-methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).

-

Add 5 mL of DMF to the flask.

-

Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:ethyl acetate (4:1) mobile phase.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Extract the filtrate with a suitable organic solvent.

-

Evaporate the solvent to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using benzene:ethyl acetate (4:1) as the eluent to afford the desired this compound.

Expected Yield: Based on the general procedure, yields are typically in the range of 90-95%.[6]

Potential Research Applications

The primary research applications of this compound stem from its use as a synthetic precursor to molecules with potential therapeutic value.

Anti-inflammatory Agents: 12-Lipoxygenase (12-LOX) Inhibitors

Human lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce bioactive eicosanoid signaling molecules.[4] These molecules play a role in physiological responses such as inflammation, platelet aggregation, and cell proliferation.[4] Specifically, platelet-type 12-(S)-LOX has been implicated in skin diseases, diabetes, thrombosis, and cancer.[4]

Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX.[4] The 2-hydroxy-3-methoxybenzyl moiety, which can be derived from this compound, is a key structural feature for this activity.

The following table summarizes the inhibitory potency of key derivatives against human 12-LOX.

| Compound | h-12-LOX IC₅₀ (nM) | Reference |

| 35 | 160 | [4] |

| 36 | 130 | [4] |

These compounds also demonstrated excellent selectivity over other related lipoxygenases and cyclooxygenases.[4]

The following diagram illustrates the role of 12-LOX in the arachidonic acid cascade and the point of inhibition by the 2-hydroxy-3-methoxybenzyl-containing compounds.

Anticancer Agents: Cytotoxic Thiazolo[3,2-a]pyrimidine Derivatives

Derivatives of thiazolo[3,2-a]pyrimidine have shown a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.[3] The condensation of 2-hydroxy-3-methoxybenzaldehyde with various thiazolo[3,2-a]pyrimidines has yielded a series of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines with notable cytotoxic activity against cancer cell lines.[3] The nitrile group of this compound can be envisioned as a synthetic handle for the construction of similar or novel heterocyclic systems.

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines.

| Compound | M-HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hutu 80 IC₅₀ (µM) | Chang liver (normal) IC₅₀ (µM) | Reference |

| 1 | >100 | 48.3 ± 10.5 | >100 | >100 | [3] |

| 2 | 4.8 ± 0.7 | >100 | >100 | >30 | [3] |

| 3 | >100 | 47.0 ± 8.7 | >100 | >100 | [3] |

| 5 | >100 | >100 | 37.8 ± 6.0 | 38.2 ± 3.2 | [3] |

| Sorafenib (Reference) | 9.0 ± 1.2 | 3.5 ± 0.5 | 4.5 ± 0.9 | 4.0 ± 0.9 | [3] |

Compound 2 demonstrated particularly high cytotoxicity against the M-HeLa cervical cancer cell line, with an IC₅₀ value almost twice as potent as the reference drug Sorafenib, and showed a favorable selectivity index.[3]

The following diagram outlines the general synthetic workflow for the preparation of (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines.

Antimicrobial and Antioxidant Agents

Substituted 2-hydroxybenzonitriles are a class of compounds known to exhibit a range of biological activities, including antimicrobial and antioxidant effects.[7] The phenolic hydroxyl group is a key pharmacophore for these activities, and its potency can be modulated by the nature and position of other substituents on the aromatic ring. While specific data for this compound is limited, its structural features suggest it is a promising candidate for further investigation in these areas.

This is a common and reliable method for determining the antioxidant capacity of chemical compounds.[7]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[7]

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control group with the solvent and DPPH solution, and a blank with the solvent only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its utility as a precursor for potent 12-lipoxygenase inhibitors and cytotoxic agents highlights its importance for researchers in the fields of inflammation and oncology. The synthetic protocols and biological data presented in this guide, although in some cases derived from closely related analogues, provide a strong foundation for further exploration of this promising molecule. Future research should focus on the direct evaluation of this compound's biological activities and the expansion of its synthetic applications to generate novel and diverse chemical entities for therapeutic screening.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on 2-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybenzonitrile, a valuable aromatic compound. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and spectral data.

Core Compound Information

This compound , also known as o-Vanillonitrile, is an organic compound with the chemical formula C₈H₇NO₂. It is a benzonitrile substituted with a hydroxyl group at position 2 and a methoxy group at position 3. Its unique structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological applications.

| Property | Value | Reference |

| CAS Number | 6812-16-4 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 47–48 °C | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the conversion of 2-Hydroxy-3-methoxybenzaldehyde. A detailed experimental protocol is provided below, based on established literature.

Synthesis of this compound from 2-Hydroxy-3-methoxybenzaldehyde

This one-pot synthesis involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.

Experimental Protocol:

A mixture of 2-hydroxy-3-methoxybenzaldehyde (7.6 g, 50 mmol), hydroxylamine hydrochloride (4.4 g, 63 mmol), and dry sodium acetate (4.5 g, 55 mmol) in anhydrous formic acid (60 ml) is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization.[3]

-

Yield: Information on the specific yield for this reaction was not available in the provided search results.

-

Purity: The purity of the synthesized compound can be assessed by its melting point and spectroscopic analysis.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 3.93 (s, 3H, OCH₃), 6.63 (bs, 1H, OH), 6.89 (dd, 1H, J = 8.4, 7.8 Hz, H-5), 7.05 (m, 2H, H-4, H-6)[3] |

| ¹H NMR (CDCl₃) from patent data | δ 3.83 (s, 3H), 6.46-6.58 (m, 2H), 7.40 (d, 1H, J=8.8Hz)[4] |

| Elemental Analysis | Calculated for C₈H₇NO₂: C, 64.42%; H, 4.73%; N, 9.39%. Found: C, 64.03%; H, 4.83%; N, 9.24%[3] |

Note: Discrepancies in the reported ¹H NMR chemical shifts may arise from differences in experimental conditions, such as solvent and instrument calibration.

Potential Biological Activities and Experimental Assays

While direct and extensive studies on the biological activities of this compound are limited, the broader class of 2-hydroxybenzonitriles and related methoxyphenolic compounds have demonstrated a range of biological effects, suggesting potential areas of investigation for the title compound.

Inferred Potential Activities:

-

Antimicrobial Activity: 2-Hydroxybenzonitrile derivatives have shown activity against various pathogenic microorganisms.[5]

-

Anticancer and Anti-inflammatory Activities: Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[5] Furthermore, derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and cancer.

Suggested Experimental Protocols for Biological Evaluation:

Based on the activities of related compounds, the following assays could be employed to evaluate the biological potential of this compound.

1. Cytotoxicity Assay (MTT Assay):

This assay determines the cytotoxic effect of a compound on cell lines.

-

Protocol:

-

Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate until a monolayer is formed.

-

Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 0.5%).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6][7]

-

2. Antimicrobial Activity Assay (Microbroth Dilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Protocol:

-

Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

-

3. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

-

Incubate for 24 hours.

-

Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite.

-

Assess the inhibitory effect of the compound on NO production.[9][10]

-

Visualizations

Logical Relationship of Synthesis

Caption: Synthesis of this compound.

Potential Biological Screening Workflow

Caption: Workflow for biological activity screening.

References

- 1. WO2020070651A1 - Boron containing pde4 inhibitors - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. scribd.com [scribd.com]

- 4. WO2005073210A1 - Novel benzofuran derivative, medicinal composition containing the same, and uses of these - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. turkjps.org [turkjps.org]

- 9. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is an aromatic organic compound with the chemical formula C₈H₇NO₂. Its structure, featuring a nitrile group ortho to a hydroxyl group and meta to a methoxy group on a benzene ring, makes it a subject of interest for various applications in chemical synthesis and potentially in drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and insights into its potential biological activities, with a focus on data presentation and methodological detail.

Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| CAS Number | 6812-16-4 | [1] |

| Melting Point | No experimental data found. For the isomeric 4-Hydroxy-3-methoxybenzonitrile, the melting point is 85-89 °C.[2][3][4] | |

| Boiling Point | No experimental data found. | |

| Solubility | No specific data for the nitrile. The precursor, 2-hydroxy-3-methoxybenzaldehyde, is soluble in ethanol, methanol, dioxane, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and insoluble in water. | |

| pKa | No experimental data found. | |

| Calculated logP | 1.27 | |

| Topological Polar Surface Area (TPSA) | 53.25 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Synthesis of this compound

A common and effective method for the synthesis of nitriles from aldehydes involves a two-step process: the formation of an aldoxime followed by its dehydration. The following protocols are based on established chemical transformations for similar substrates.

Experimental Workflow for Synthesis

References

2-Hydroxy-3-methoxybenzonitrile: A Technical Guide for Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methoxybenzonitrile, also known as vanillin nitrile, is a specialty aromatic organic compound. While marketed for proteomics research applications, its direct use and effects on the proteome are not yet extensively documented in peer-reviewed literature.[1] This technical guide serves as a comprehensive resource for researchers interested in investigating the biological effects of this compound through proteomic analysis.

This document bridges the current knowledge gap by summarizing the known biological activities of this compound and its close structural analogs, such as vanillin and vanillic acid. These related compounds have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, which are often mediated by changes in protein expression and signaling pathways.[2][3][4][5] Therefore, it is hypothesized that this compound may elicit similar cellular responses.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to design and execute proteomics studies to elucidate the mechanism of action and potential therapeutic applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for sample preparation and experimental design.

| Property | Value |

| CAS Number | 6812-16-4 |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 92-95 °C |

| Solubility | Soluble in ethanol and acetone; limited solubility in water |

(Data sourced from various chemical suppliers and databases)

Biological Activities and Potential for Proteomic Discovery

While data specific to this compound is limited, the extensive research on its analogs provides a strong basis for predicting its biological activities and for designing proteomic studies to explore them.

Anti-inflammatory Activity: Vanillin and its derivatives have been shown to suppress inflammatory responses.[4][6] For instance, vanillin can markedly suppress the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (NO, iNOS, PGE2, COX-2) in cell models like LPS-activated THP-1 cells.[4] This is often achieved by blocking signaling pathways such as NF-κB and activating the Nrf2/HO-1 pathway.[4]

-

Proteomics Application: A quantitative proteomics study on macrophages (e.g., RAW 264.7) treated with this compound could identify and quantify changes in the expression of key inflammatory proteins, pathway components, and downstream effectors, providing a global view of its anti-inflammatory mechanism.

Anticancer Activity: Derivatives of 2-hydroxybenzonitrile have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[7][8] The related compound vanillin has been reported to inhibit the proliferation of colon cancer cells by inducing cell cycle arrest and apoptosis.[3] Vanillin oxime, another derivative, has been shown to induce apoptosis in lung cancer cells through the JNK/ERK-CHOP pathway.[9]

-

Proteomics Application: Proteomic profiling of cancer cell lines treated with this compound can uncover its molecular targets and mechanisms of cytotoxicity. This could involve identifying changes in apoptosis-related proteins (e.g., Bcl-2 family, caspases), cell cycle regulators, and key kinases in cancer signaling pathways.

Antimicrobial and Antioxidant Activity: The phenolic nature of these compounds suggests they may possess antimicrobial properties by disrupting microbial cell membranes and enzymatic activities.[7] Vanillin, in particular, demonstrates antioxidant activities, including the scavenging of reactive oxygen species (ROS), which can be protective against oxidative stress-induced cellular damage.[6][10]

-

Proteomics Application: Comparative proteomic analysis of bacteria or yeast treated with this compound can reveal the protein targets responsible for its antimicrobial effects.[11][12][13] Similarly, studying human cells under oxidative stress can highlight changes in the expression of antioxidant enzymes and stress-response proteins upon treatment.

Key Signaling Pathways Modulated by Analogs

Based on studies of vanillin and its derivatives, several key signaling pathways are likely to be modulated by this compound. Proteomics is an invaluable tool for mapping the specific protein phosphorylation and expression changes within these cascades.

Quantitative Data from Analog & Derivative Studies

The following tables summarize quantitative data from proteomics and cytotoxicity studies on compounds structurally related to this compound. These data provide a reference for expected protein expression changes and effective concentration ranges.

Table 2: Selected Proteins with Altered Abundance in E. coli Treated with Vanillin [12]

| Protein Name | Description | Fold Change | Function |

| Upregulated | |||

| AhpC | Alkyl hydroperoxide reductase | +4.1 | Oxidative Stress Defense |

| PoxB | Pyruvate oxidase | +11.0 | Metabolism |

| GhrA | Glycolate dehydrogenase | +4.8 | Metabolism |

| KatE | Catalase HPII | +3.5 | Oxidative Stress Defense |

| Downregulated | |||

| GarD | D-glycerate dehydrogenase | -3.1 | Metabolism |

| GlgA | Glycogen synthase | -3.3 | Carbohydrate Metabolism |

| TnaA | Tryptophanase | -4.0 | Amino Acid Metabolism |

| GltB | Glutamate synthase large subunit | -3.0 | Amino Acid Metabolism |

Table 3: Cytotoxic Effects of Vanillin Oxime on Human Lung Cancer Cell Lines [9]

| Cell Line | Concentration | % Apoptotic Cells (48h) |

| A549 | 12.5 µM | 48.23% |

| A549 | 15 µM | 63.91% |

| NCI-H2170 | 12.5 µM | 45.14% |

| NCI-H2170 | 15 µM | 59.37% |

Table 4: Anti-inflammatory Activity of Related Phenylpropanoid Compounds [14][15][16]

| Compound | Assay | Cell Line | IC₅₀ Value |

| HHMP¹ | NO Production | RAW 264.7 | N/A (Significant inhibition noted) |

| THMX² | NO Production | RAW 264.7 | 5.77 µM |

| THMX² | PGE₂ Production | RAW 264.7 | 9.70 µM |

| 6,3´,4´-HOFL³ | NO Production | RAW 264.7 (2D) | 22.1 µM |

| 7,3´,4´-HOFL³ | NO Production | RAW 264.7 (2D) | N/A (Dose-dependent suppression) |

¹ 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol ² 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone ³ Trihydroxyflavone isomers

Experimental Protocols for Proteomic Investigation

The following section provides detailed, adaptable protocols for conducting a bottom-up proteomics experiment to investigate the cellular effects of this compound.

Protocol 1: Cell Culture, Treatment, and Lysis

-

Cell Culture: Culture cells (e.g., RAW 264.7 macrophages, A549 lung cancer cells) in appropriate media and conditions until they reach ~80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations for treatment.

-

Treatment: Replace the cell culture medium with fresh medium containing the desired concentrations of the compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours). For inflammatory studies, cells may be co-treated or pre-treated before stimulation with an agent like LPS (0.5 µg/mL).

-

Harvesting: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.

-

Quantification: Determine the protein concentration using a standard method like the Bicinchoninic acid (BCA) assay.

Protocol 2: In-Solution Tryptic Digestion for Mass Spectrometry

This protocol is for digesting 100 µg of protein extract.

-

Sample Preparation: In a microcentrifuge tube, bring 100 µg of protein extract to a final volume of 100 µL with 50 mM Ammonium Bicarbonate (NH₄HCO₃).

-

Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteines.

-

Quenching: Add DTT to a final concentration of 10 mM to quench any unreacted IAA. Incubate for 15 minutes in the dark at room temperature.

-

Digestion: Add sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio (w/w), which is 2 µg of trypsin for 100 µg of protein. Incubate overnight (12-16 hours) at 37°C with gentle shaking.

-

Stopping Digestion: Stop the digestion by adding formic acid to a final concentration of 1%, lowering the pH to <3.

-

Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 Solid-Phase Extraction (SPE) cartridge or tip according to the manufacturer's instructions. Briefly:

-

Equilibrate the C18 tip with 100% acetonitrile (ACN).

-

Wash with 0.1% formic acid in water.

-

Load the acidified peptide sample.

-

Wash again with 0.1% formic acid to remove salts.

-

Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.

-

-

Final Step: Dry the eluted peptides completely in a vacuum centrifuge and resuspend in a small volume (e.g., 20 µL) of 0.1% formic acid for LC-MS/MS analysis.

Conclusion